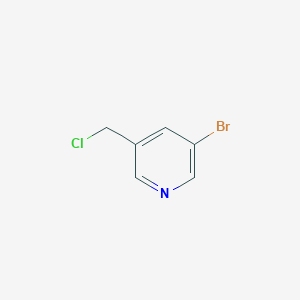

![molecular formula C7H13NO4 B047279 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid CAS No. 111398-44-8](/img/structure/B47279.png)

2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid

Übersicht

Beschreibung

Synthesis Analysis

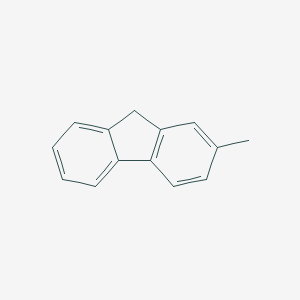

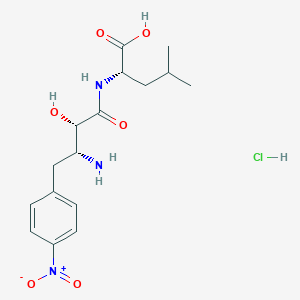

The synthesis of closely related compounds involves highly stereoselective processes. For instance, the synthesis of 2(R)-[5(R)-[1(S)-[(tert-butyloxycarbonyl)amino]-3-methylbutyl]-2,2-dimethyl-4(R)-dioxolanyl]-3-methylbutanoic acid demonstrates a protected carboxylic acid useful as an intermediate for the preparation of renin inhibitory peptides, highlighting the compound's relevance in medicinal chemistry (Thaisrivongs et al., 1987). Another study focuses on the synthesis of conformationally restricted analogues of neurotransmitters, emphasizing the compound's potential in neuroscience research (Duke et al., 1993).

Molecular Structure Analysis

The X-ray crystallography of derivatives, such as the determination of the stereochemistry of certain amino acid components of bestatin, offers insights into the precise molecular structure of compounds related to 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid, which is crucial for understanding its interaction with biological macromolecules (Nakamura et al., 1976).

Chemical Reactions and Properties

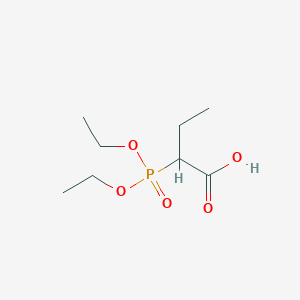

Research involving the creation of structurally similar compounds through nucleophilic ring opening and subsequent reactions to produce γ-substituted α-amino acids underlines the compound's versatility and reactivity, showcasing its potential in synthetic organic chemistry (Seebach et al., 1987).

Physical Properties Analysis

Studies on derivatives, such as the characterization of ethoxycarbonyl derivatives through X-ray crystallography, spectroscopic methods, and quantum chemical calculations, provide valuable data on the physical properties of related compounds, including their molecular geometry and stability (Venkatesan et al., 2016).

Chemical Properties Analysis

The chemical properties of related compounds are explored through synthesis studies, highlighting their potential as intermediates for the preparation of pharmacologically important inhibitors, thereby emphasizing the compound's significance in drug development (Andrushko et al., 2008).

Wissenschaftliche Forschungsanwendungen

Biosynthetic Reactions

Research on Erysimum species has demonstrated the incorporation of DL-2-aminohexanedioic acid, DL-2-amino-5-methoxycarbonyl-pentanoic acid, and DL-methionine into 3-methoxycarbonylpropylglucosinolate. The study supports a biosynthetic sequence where 2-aminohexanedioic acid is methylated by methionine, leading to the formation of 2-amino-5-methoxycarbonyl-pentanoic acid, which is then converted into the glucosinolate. This compound has been tentatively identified as a natural product in the plant (Chisholm, 1973).

Synthesis of Unique Amino Acids

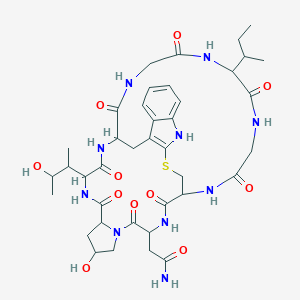

A study on the total synthesis of Adda, a unique C20 amino acid in cyanobacterial hepatotoxins, involved the synthesis of several compounds including synthetic (2S,3R)-3-amino-4-hydroxy-2-methylbutanoic acid and its subsequent transformations (Namikoshi et al., 1989).

Renin Inhibitors

A study describes a highly stereoselective synthesis of a protected carboxylic acid, which is an intermediate for the preparation of renin inhibitory peptides. These angiotensinogen analogues contain a dipeptide isostere, which acts as a potent inhibitor of human plasma renin (Thaisrivongs et al., 1987).

Component of Toxins

The compound 2-amino-5-(p-methoxyphenyl)pentanoic acid (Amp), a constituent amino acid in AM-toxins, has been synthesized and studied. These amino acids play a significant role in the composition and function of these toxins (Shimohigashi et al., 1976).

Chemical Constituents in Plants

Investigation into the constituents of whole herbs of Aster indicus L. led to the isolation of various compounds including 4-hydroxy-3-[1-(methoxycarbonyl)vinyloxy]benzoic acid and related derivatives. These findings contribute to the understanding of the chemical composition of this plant (Lin et al., 2007).

X-Ray Structure Determination

The X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase, was conducted. This study provides insight into the molecular structure of this compound (Nakamura et al., 1976).

Quantification of Toxins

A study on the rapid quantification of total microcystins in cyanobacterial samples by periodate-permanganate oxidation and reversed-phase liquid chromatography involved the analysis of 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB), a product of MCs oxidation (Wu et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(methoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFVHPDFGLDQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid | |

CAS RN |

74761-42-5 | |

| Record name | N-(methoxycarbonyl)-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

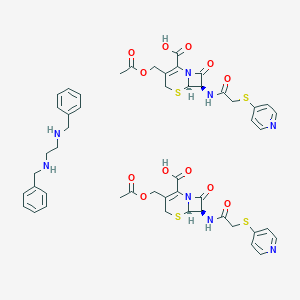

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)